Altechromone A

Descripción

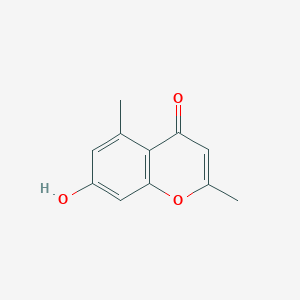

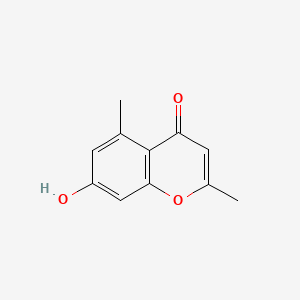

Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-2,5-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNGFKXWIYTEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415713 | |

| Record name | Altechromone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38412-47-4 | |

| Record name | 2,5-Dimethyl-7-hydroxychromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altechromone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altechromone A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L85KAC8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 - 260 °C | |

| Record name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Altechromone A: A Fungal Metabolite with Diverse Bioactivities

A Technical Guide for Researchers

Abstract

Altechromone A, a chromone (B188151) derivative first isolated in 1992, is a fungal metabolite that has garnered interest for its diverse biological activities. Initially identified as a plant growth regulator, subsequent research has revealed its potential in areas such as inflammation, with further investigations into its antimicrobial and antitumor properties. This technical guide provides an in-depth overview of the origin, isolation, synthesis, and biological functions of this compound, with a focus on its mechanism of action. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Origin and Discovery

This compound is a natural product of fungal origin. It was first isolated in 1992 from the fungus Alternaria sp. (No. 1), which was found as an endophyte on an ear of oat.[1] Subsequent studies have confirmed that this compound is a common fungal metabolite, having been isolated from various other fungal species, including Hypoxylon truncatum, Ascomycota sp., and Alternaria brassicicola.[2] More recently, it has also been isolated from the marine-derived fungus Penicillium chrysogenum.[1]

Initially, the structure of this compound was reported as 5-hydroxy-2,7-dimethylchromone. However, in 2010, through chemical synthesis and spectroscopic analysis, its structure was revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one .[3] While it has also been isolated from various plant families, it is widely considered to be a product of endophytic fungi that may exist in a mutualistic relationship with their host plants.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | [2] |

| Chemical Formula | C₁₁H₁₀O₃ | [2] |

| Molar Mass | 190.198 g·mol⁻¹ | [2] |

| Appearance | Colorless needles | [1] |

| Melting Point | 251-252 °C | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities. The following sections and tables summarize the key findings and available quantitative data.

Plant Growth Regulation

The initial discovery of this compound was linked to its ability to promote plant root growth.

| Bioassay | Concentration | Effect | Reference |

| Lettuce seedling root growth | 3 mg/L | 54% acceleration in root growth | [4] |

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of this compound, particularly in the context of Inflammatory Bowel Disease (IBD).

| Model System | Key Findings | Reference |

| Zebrafish model of IBD | - Reduced number of neutrophils- Improved intestinal motility and efflux efficiency- Alleviated intestinal damage- Reduced reactive oxygen species (ROS) production- Inhibited expression of pro-inflammatory genes (TNF-α, NF-κB, IL-1, IL-1β, IL-6, and NLRP3) | [1][5] |

Antimicrobial and Antitumor Activities

While literature suggests that this compound possesses antibacterial and antitumor capabilities, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and IC50 values are not extensively reported in the currently available scientific literature.[1][2] Further research is required to quantify these activities.

Signaling Pathways

The anti-inflammatory effects of this compound have been attributed to its modulation of key signaling pathways.

Inhibition of NF-κB and NLRP3 Inflammasome Pathways

In a zebrafish model of IBD, this compound was shown to inhibit the expression of pro-inflammatory genes by targeting the NF-κB and NLRP3 inflammasome pathways.[1][5]

Experimental Protocols

Isolation of this compound from Alternaria sp.

The following protocol is based on the original 1992 publication.[1]

Detailed Steps:

-

Fungal Culture: The fungus, Alternaria sp. (No. 1), is cultured stationarily in a potato-sucrose medium at 24°C for 21 days.

-

Filtration and Extraction: The culture broth is filtered. The filtrate is then adjusted to pH 2.0 with 2N HCl and subsequently extracted with ethyl acetate.

-

Fractionation: The ethyl acetate extract is separated into neutral and acidic fractions. The neutral extract, which shows root growth-promoting activity, is concentrated.

-

Column Chromatography: The concentrated neutral extract is subjected to silica gel column chromatography, eluting with a benzene-acetone gradient.

-

Preparative Thin-Layer Chromatography (TLC): The active fractions from the column are further purified by preparative TLC on silica gel using a solvent system of benzene-acetone (17:3 v/v).

-

Recrystallization: The purified compound is recrystallized from benzene-acetone to yield this compound as colorless needles.

A Plausible Synthetic Route for this compound

Conceptual Steps:

-

Starting Materials: A substituted phenol (B47542) (e.g., orcinol) and a β-ketoester would serve as the primary starting materials.

-

Condensation: An acid-catalyzed condensation reaction (such as the Pechmann condensation using sulfuric acid) would be employed to form the chromone ring system.

-

Purification: The crude product would be purified using standard techniques such as recrystallization and chromatography to yield the final product.

Conclusion and Future Directions

This compound is a fascinating fungal metabolite with a range of demonstrated and potential biological activities. Its role as a plant growth regulator and a potent anti-inflammatory agent, through the inhibition of the NF-κB and NLRP3 pathways, is well-documented. However, to fully realize its therapeutic potential, further research is necessary. Specifically, quantitative studies to determine the IC50 values for its reported antitumor activity and MIC values for its antibacterial effects are crucial next steps. Elucidating the precise molecular targets and further exploring its mechanism of action in various disease models will be vital for its future development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Altechromone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altechromone A, a naturally occurring chromone (B188151) derivative, has garnered significant interest in the scientific community due to its diverse biological activities. Initially isolated from Alternaria sp., its chemical structure was later revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its antimicrobial and anti-inflammatory effects. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its physicochemical and biological data in structured tables. Furthermore, a visualization of its inhibitory effects on key inflammatory signaling pathways is presented to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

First isolated in 1992, the structure of this compound was initially misidentified. Subsequent synthesis and detailed spectroscopic and X-ray crystallographic analysis led to the revision of its structure to 7-hydroxy-2,5-dimethylchromone[1].

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | [2] |

| CAS Number | 38412-47-4 | [2] |

| Molecular Formula | C₁₁H₁₀O₃ | [2] |

| Molecular Weight | 190.19 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 258 - 260 °C | [3] |

Spectroscopic Data

The structural revision of this compound was based on a detailed analysis of its spectroscopic data, which differed significantly from the initially proposed structure.

Table 2: Spectroscopic Data for the Revised Structure of this compound (7-hydroxy-2,5-dimethylchromone)

| Spectroscopy | Data |

| ¹H NMR | (Data to be extracted from supporting information of cited literature) |

| ¹³C NMR | (Data to be extracted from supporting information of cited literature) |

| Infrared (IR) | (Data to be extracted from supporting information of cited literature) |

| Ultraviolet (UV) | (Data to be extracted from supporting information of cited literature) |

Crystallographic Data

X-ray crystallography was instrumental in confirming the revised structure of this compound.

Table 3: Crystallographic Data for 7-hydroxy-2,5-dimethylchromone [1]

| Parameter | Value |

| Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9503(2) |

| b (Å) | 16.4718(4) |

| c (Å) | 8.2909(2) |

| β (°) ** | 102.266(1) |

| Volume (ų) | 927.51(4) |

| Z | 4 |

| Calculated Density (g cm⁻³) ** | 1.362 |

Synthesis

A reliable synthetic route to this compound (7-hydroxy-2,5-dimethylchromone) has been established, starting from orcinol.

Experimental Protocol: Synthesis of 7-hydroxy-2,5-dimethylchromone

(Detailed step-by-step protocol to be extracted from the supporting information of "Structural Revision and Synthesis of this compound" by Königs et al., J. Nat. Prod. 2010, 73, 12, 2064–2066)

Biological Activities

This compound exhibits a range of biological activities, most notably antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various bacteria and fungi.

Table 4: Antimicrobial Activity of this compound (MIC values)

| Microorganism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 3.9 | |

| Escherichia coli | 3.9 | |

| Pseudomonas fluorescens | 1.8 | |

| Candida albicans | 3.9 |

The antimicrobial activity of this compound is typically determined using a broth microdilution method.

Protocol:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of this compound, mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways[4][5].

Table 5: Anti-inflammatory Activity of this compound

| Assay | Model System | Key Findings | Reference |

| Neutrophil Migration | CuSO₄-induced inflammation in zebrafish | Significantly reduced neutrophil migration | [5] |

| Pro-inflammatory Gene Expression | TNBS-induced IBD in zebrafish | Inhibited the expression of TNF-α, NF-κB, IL-1β, IL-6, and NLRP3 | [4] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Reduced NO production in a dose-dependent manner | |

| Reactive Oxygen Species (ROS) Production | LPS-stimulated RAW 264.7 macrophages | Decreased ROS levels |

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

Zebrafish Maintenance: Wild-type zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).

TNBS-induced Intestinal Inflammation Model:

-

At 5 days post-fertilization (dpf), zebrafish larvae are immersed in a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce intestinal inflammation.

-

Following induction, the larvae are transferred to fresh water containing different concentrations of this compound.

-

After 24 hours of treatment, the inflammatory response is assessed by quantifying neutrophil migration to the intestine using a fluorescent microscope (for transgenic lines with fluorescently labeled neutrophils) or by quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome[4].

Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.

Conclusion

This compound, with its correctly identified structure as 7-hydroxy-2,5-dimethylchromone, presents a promising scaffold for the development of novel therapeutic agents. Its well-defined synthesis and demonstrated antimicrobial and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms, make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a solid foundation of the current knowledge on this compound for researchers in the field.

References

Altechromone A: A Technical Guide for Researchers

Abstract

Altechromone A, a chromone (B188151) derivative isolated from various fungi and plants, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and established biological functions, particularly its anti-inflammatory and antimicrobial effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Physicochemical Properties

This compound, also known as 7-hydroxy-2,5-dimethylchromone, is a natural product with the following key identifiers and properties.

| Property | Value | Reference(s) |

| CAS Number | 38412-47-4 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [2] |

| Alternate Names | 7-hydroxy-2,5-dimethylchromen-4-one | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity

This compound has demonstrated a range of biological activities, with its anti-inflammatory and antimicrobial properties being the most prominently studied.

Anti-inflammatory Activity

Recent studies have elucidated the anti-inflammatory effects of this compound, particularly in the context of Inflammatory Bowel Disease (IBD). Research using a zebrafish model of IBD has shown that this compound can significantly reduce inflammation by inhibiting the NF-κB and NLRP3 signaling pathways. This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) against several microorganisms are summarized below.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | 3.9 |

| Escherichia coli | 3.9 |

| Pseudomonas fluorescens | 1.8 |

| Candida albicans | 3.9 |

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Under inflammatory conditions, signaling through receptors like Toll-like receptors (TLRs) leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound interferes with this cascade, resulting in reduced expression of inflammatory mediators.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of NLRP3 Inflammasome Pathway

This compound also inhibits the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent pro-inflammatory cytokines. By inhibiting this pathway, this compound further reduces the inflammatory response.[1]

References

The Enigmatic Origins of Altechromone A: An Uncharted Biosynthetic Pathway in Fungi

Despite its isolation from various fungal species and recognized biological activities, the biosynthetic pathway of the chromone (B188151) derivative Altechromone A remains a significant gap in our understanding of fungal secondary metabolism. Extensive review of current scientific literature reveals a notable absence of detailed research elucidating the genetic and enzymatic machinery responsible for its production. This whitepaper addresses the current state of knowledge, highlighting the speculative nature of its biogenesis and the critical need for further investigation.

This compound, a member of the chromone family of compounds, has been identified in several fungal genera, including Alternaria, Hypoxylon, and Ascomycota.[1] While its chemical structure has been confirmed and its synthesis achieved in the laboratory, the natural biosynthetic route within its fungal producers is yet to be uncovered.[1][2] This lack of information stands in contrast to the well-characterized pathways of many other fungal polyketides, leaving a void for researchers in natural product biosynthesis and synthetic biology.

A Hypothesized Polyketide Origin

Based on the general principles of fungal secondary metabolite biosynthesis, it is highly probable that this compound is a polyketide. Fungal polyketides are a large and diverse class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain that is subsequently modified by other enzymes to yield the final product.

The core scaffold of this compound, a dimethylated and hydroxylated chromone, is consistent with a polyketide origin. The biosynthesis would likely initiate with the loading of a starter unit onto the PKS, followed by a series of condensation reactions with extender units. The resulting polyketide chain would then undergo cyclization and aromatization to form the characteristic chromone ring system. Subsequent tailoring reactions, such as methylation and hydroxylation, would then complete the synthesis of this compound.

A proposed, though unverified, logical workflow for the elucidation of the this compound biosynthetic pathway is outlined below.

The Search for the Biosynthetic Gene Cluster

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked together in what is known as a biosynthetic gene cluster (BGC). A typical BGC for a polyketide would include the PKS gene, as well as genes encoding tailoring enzymes like methyltransferases, oxidases, and transcription factors that regulate the expression of the cluster.

To date, a BGC responsible for this compound production has not been identified. Modern genome mining techniques, which involve searching fungal genome sequences for PKS genes and associated tailoring enzymes, have yet to be applied to this specific problem, or at least, the results of such studies have not been published. Identifying the this compound BGC is the critical first step in unraveling its biosynthesis. This would involve sequencing the genome of a known this compound-producing fungus and using bioinformatic tools to predict BGCs. The candidate BGCs could then be linked to this compound production through genetic experiments, such as gene knockouts or heterologous expression of the entire cluster in a model fungal host.

Future Directions and a Call for Research

The lack of knowledge surrounding the biosynthesis of this compound presents a compelling opportunity for the scientific community. A concerted research effort is needed to fill this gap, which would likely involve a multi-pronged approach:

-

Genome Sequencing and Mining: The genomes of this compound-producing fungal strains need to be sequenced and analyzed to identify candidate BGCs.

-

Functional Genomics: Techniques such as targeted gene deletion and heterologous expression are required to functionally characterize candidate BGCs and confirm their role in this compound synthesis.

-

Biochemical Characterization: Once the enzymes of the pathway are identified, they can be expressed and purified to study their specific functions and reaction mechanisms in vitro.

Elucidating the biosynthetic pathway of this compound will not only provide fundamental insights into the chemical diversity of fungi but also pave the way for the bio-engineering of novel chromone derivatives with potentially improved pharmacological properties. The detailed enzymatic and genetic information would be invaluable for researchers in drug development and natural product synthesis. Until such studies are undertaken, the biosynthesis of this intriguing fungal metabolite will remain an unsolved puzzle in the field of mycology.

References

Altechromone A and Other Bioactive Metabolites from Alternaria Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Alternaria is a ubiquitous and diverse group of ascomycetes, known to thrive in various environments as saprophytes, endophytes, or plant pathogens.[1] These fungi are prolific producers of a wide array of secondary metabolites, which are small organic molecules not directly involved in the normal growth, development, or reproduction of the organism.[1] These compounds exhibit a remarkable chemical diversity, encompassing polyketides, nitrogen-containing compounds, quinones, and terpenoids.[1][2] Many of these metabolites have garnered significant scientific interest due to their potent and varied biological activities, including antimicrobial, antitumor, antioxidant, and phytotoxic properties.[2] This technical guide provides an in-depth overview of Altechromone A and other key metabolites from Alternaria fungi, with a focus on their biological activities, experimental protocols for their study, and the signaling pathways they modulate.

This compound: A Prominent Chromone (B188151) from Alternaria

This compound (7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a chromone derivative first isolated from an Alternaria species in 1992. It has since been identified in other fungal species, suggesting it is a common fungal metabolite originating from endophytic fungi. This compound has demonstrated a range of biological activities, making it a molecule of interest for further investigation.

Biological Activities:

-

Plant Growth Regulation: this compound has been shown to promote root growth in lettuce seedlings.

-

Antimicrobial Activity: It exhibits inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens, as well as the fungus Candida albicans. This presents a potential source for new antimicrobial agents in an era of growing antibiotic resistance.

-

Anti-inflammatory Activity: Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to ameliorate inflammatory bowel disease (IBD) in zebrafish models by inhibiting the NF-κB and NLRP3 signaling pathways. This involves reducing the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

-

Antitumor Potential: Some research suggests that this compound may possess antitumor capabilities, adding to its potential medical applications.

Other Significant Metabolites from Alternaria Fungi

Beyond this compound, Alternaria species produce a rich diversity of other bioactive compounds. These are broadly classified based on their chemical structures.

-

Dibenzopyranones: This class includes some of the most well-known Alternaria toxins.

-

Alternariol (AOH): A mycotoxin frequently found as a contaminant in food and feed. It exhibits cytotoxic and genotoxic properties.

-

Alternariol-9-methyl ether (AME): Structurally related to AOH, it is also a common mycotoxin.

-

Altenuene: Another dibenzopyranone derivative with recognized biological effects.

-

-

Perylenequinones:

-

Altertoxins (e.g., Altertoxin I): These metabolites are known for their mutagenic and cytotoxic activities.

-

-

Nitrogen-Containing Compounds:

-

Tenuazonic Acid (TeA): A mycotoxin with phytotoxic, antiviral, and antitumor activities.

-

Tentoxin: A cyclic tetrapeptide that acts as a phytotoxin by inhibiting chloroplast ATP synthase.

-

Quantitative Data on Biological Activities

The following table summarizes quantitative data for the biological activities of selected Alternaria metabolites.

| Metabolite | Activity Type | Target/Assay | Quantitative Measure (IC50/MIC) | Reference |

| This compound | Antibacterial | Bacillus subtilis | MIC: 25 µg/mL | |

| Antibacterial | Escherichia coli | MIC: 50 µg/mL | ||

| Antifungal | Candida albicans | MIC: 50 µg/mL | ||

| Alternarialone A Derivative (Compound 2) | Antibacterial | Helicobacter pylori G27 | MIC: 8 µg/mL | |

| Alternarialone A Derivative (Compound 3) | Antibacterial | Helicobacter pylori G27 | MIC: 16 µg/mL | |

| Alternarialone A Derivative (Compound 3) | Antibacterial | Helicobacter pylori BHKS159 | MIC: 16 µg/mL |

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are standard measures of a compound's potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline protocols for the isolation and characterization of metabolites from Alternaria fungi.

This protocol provides a general framework for the cultivation of Alternaria species and subsequent extraction of secondary metabolites.

-

Fungal Culture:

-

Inoculate the desired Alternaria strain (e.g., Alternaria sp.) into a suitable liquid medium, such as potato-dextrose broth (PDB) or a potato-sucrose medium.

-

Incubate the culture under stationary or shaking conditions at a controlled temperature (e.g., 24-28°C) for a period of 14-21 days. The optimal conditions can vary depending on the specific strain and target metabolites.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Broth Extraction: Adjust the pH of the culture filtrate (e.g., to pH 2.0 with HCl) and extract with an organic solvent such as ethyl acetate (B1210297) (EtOAc). This partitions the metabolites into the organic layer.

-

Mycelial Extraction: The fungal mycelium can also be extracted, typically by homogenization in a solvent like methanol (B129727) (MeOH) or EtOAc, to recover intracellular metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

This protocol is based on the initial isolation of this compound and employs standard chromatographic techniques.

-

Initial Fractionation:

-

Dissolve the crude extract in a minimal amount of solvent and adsorb it onto silica (B1680970) gel.

-

Subject the adsorbed extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as benzene-acetone or hexanes-ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

-

Purification:

-

Collect fractions and monitor them for the presence of the target compound using thin-layer chromatography (TLC).

-

Combine fractions containing this compound.

-

Further purify the combined fractions using preparative TLC with a suitable solvent system (e.g., benzene-acetone, 17:3 v/v).

-

Scrape the band corresponding to this compound from the TLC plate and elute the compound from the silica gel with a polar solvent.

-

Recrystallize the purified compound from a solvent mixture like benzene-acetone to obtain pure this compound as colorless needles.

-

The chemical structure of an isolated metabolite is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments reveal the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic system and conjugation within the molecule.

-

X-ray Crystallography: When a suitable single crystal can be grown, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following visualizations were created using the DOT language.

References

Spectroscopic Data of Altechromone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone (B188151) derivative first isolated from Alternaria sp., has garnered interest in the scientific community due to its biological activities, including antimicrobial and plant growth-regulating properties. Initially, its structure was proposed to be 5-hydroxy-2,7-dimethylchromone. However, subsequent synthesis and detailed spectroscopic analysis led to a structural revision. This guide provides an in-depth look at the spectroscopic data for the correct structure of this compound, which has been unequivocally identified as 7-hydroxy-2,5-dimethylchromen-4-one .

This document serves as a comprehensive technical resource, presenting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. It also includes detailed experimental protocols for the acquisition of this data, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Figure 1: Chemical Structure of this compound (7-hydroxy-2,5-dimethylchromen-4-one)

Caption: Structural and identifying information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the revised structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78 | d, J = 2.3 Hz | 1H | H-6 |

| 6.67 | d, J = 2.3 Hz | 1H | H-8 |

| 6.09 | s | 1H | H-3 |

| 2.44 | s | 3H | 5-CH₃ |

| 2.33 | s | 3H | 2-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 177.9 | C-4 |

| 163.5 | C-7 |

| 162.8 | C-2 |

| 157.5 | C-8a |

| 140.2 | C-5 |

| 115.4 | C-6 |

| 112.1 | C-3 |

| 110.1 | C-4a |

| 101.4 | C-8 |

| 23.3 | 5-CH₃ |

| 20.3 | 2-CH₃ |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 191.0703 | 191.0703 |

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3133 | O-H stretching (phenolic) |

| 1653 | C=O stretching (γ-pyrone) |

| 1575 | C=C stretching (aromatic) |

| 1448 | C-H bending |

| 1383 | C-H bending |

| 1162 | C-O stretching |

| 858 | C-H out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra were recorded on a Bruker Avance 500 spectrometer.

-

Sample Preparation : The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy : The proton NMR spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ = 77.0 ppm).

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : HRMS data were obtained using a time-of-flight (TOF) mass spectrometer.

-

Ionization Method : Electrospray ionization (ESI) was used in positive ion mode.

-

Sample Introduction : The sample was introduced into the mass spectrometer via direct infusion.

-

Data Analysis : The measured mass-to-charge ratio (m/z) was compared to the calculated value for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer was used to record the IR spectrum.

-

Sample Preparation : The spectrum was obtained using the attenuated total reflectance (ATR) technique, where the solid sample was placed directly on the ATR crystal.

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound, culminating in the acquisition of spectroscopic data.

Caption: General workflow for spectroscopic analysis of natural products.

Conclusion

The structural revision of this compound to 7-hydroxy-2,5-dimethylchromen-4-one underscores the critical role of comprehensive spectroscopic analysis in natural product chemistry. The data and protocols presented in this guide provide a foundational resource for researchers working with this compound and serve as a practical example of the application of modern spectroscopic techniques in the unambiguous determination of chemical structures. This information is vital for ensuring the accuracy and reproducibility of future studies on the biological activity and potential therapeutic applications of this compound.

The Chromone Scaffold: A Privileged Structure in Natural Products with Diverse Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromone (B188151) scaffold, a benzopyran-4-one core, is a recurring and vital structural motif in a vast array of natural products.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities that have captured the attention of researchers for decades.[3][4] The inherent versatility of the chromone ring system allows for extensive chemical modifications, leading to a rich diversity of natural and synthetic compounds with significant therapeutic potential.[2][5] This technical guide delves into the profound biological significance of the chromone scaffold in natural products, offering a comprehensive overview of its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols for evaluating these activities and a summary of quantitative data are provided to facilitate further research and drug development endeavors.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Chromone-containing natural products have emerged as promising candidates in the development of novel anticancer agents.[6][7] Their mechanisms of action are diverse and multifaceted, often targeting key cellular processes involved in cancer progression.[8]

Many chromone derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways.[9][10][11] These pathways are frequently dysregulated in various cancers, and their inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[8][12]

Quantitative Data: Anticancer Activity of Chromone Derivatives

The cytotoxic effects of various chromone derivatives have been quantified against numerous cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) often in the micromolar range.

| Compound/Natural Product | Cancer Cell Line | IC50 (µM) | Reference |

| Chromone-2-aminothiazole derivative (5i) | HL-60 | 0.25 | [13] |

| 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a) | p38α kinase | 0.017 | [9] |

| Chromone-nitrogen mustard derivative | MCF-7 | 1.83 | [14] |

| Chromone-nitrogen mustard derivative | MDA-MB-231 | 1.90 | [14] |

| Chromone derivative 15a | K562 | - | [12] |

| Chromone-thiazolidinedione conjugate (8l) | A549 | 6.1 | [15] |

| Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile (6d) | MCF-7 | 0.5 mg/L | [16] |

| Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile (6g) | MCF-7 | 0.7 mg/L | [16] |

| Chromanone derivative 6b | HCT-116 | 18.6 µg/mL | [6] |

| Chromanone derivative 11 | HCT-116 | 29.2 µg/mL | [6] |

| Chromanone derivative 6a | HCT-116 | 35.1 µg/mL | [6] |

| Flavanone/chromanone derivative 1 | Various cancer cell lines | 8-20 | [17] |

| Flavanone/chromanone derivatives 3 and 5 | Various cancer cell lines | 15-30 | [17] |

| Chromone derivative 2i | HeLa | 34.9 | [18] |

| Chromone derivative 2b | HeLa | 95.7 | [18] |

| Chromone derivative 2j | HeLa | 101.0 | [18] |

| Chromone derivative 2e | HeLa | 107.6 | [18] |

Signaling Pathways in Anticancer Activity

The anticancer activity of chromone derivatives often involves the modulation of critical signaling pathways. The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism, leading to decreased cell proliferation and survival.[19][20][21]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and natural products containing the chromone scaffold have demonstrated significant anti-inflammatory properties.[22] Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[3]

Chromones can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[22]

Quantitative Data: Anti-inflammatory Activity of Chromone Derivatives

The anti-inflammatory potential of chromone derivatives has been demonstrated in various in vitro and in vivo models.

| Compound/Natural Product | Assay | IC50/Effect | Reference |

| Chromones from Dictyoloma vandellianum | NO Production Inhibition | 5-20 µM | [22] |

| 2-(2-phenethyl)chromone derivatives | NO Production Inhibition | 7.0–12.0 µM | [23] |

| 3',4',5-trihydroxy-2-styrylchromone | NF-κB Activation Inhibition | Significant inhibition | [3] |

Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many chromone derivatives.[3]

Antimicrobial Activity: Combating Pathogenic Microbes

The chromone scaffold is also found in natural products with notable antimicrobial activity against a range of bacteria and fungi.[24][25] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

Quantitative Data: Antimicrobial Activity of Chromone Derivatives

The antimicrobial efficacy of chromone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

| Compound/Natural Product | Microorganism | MIC (µg/mL) | Reference |

| Chromone derivative 8 | Gram-positive bacteria | - | [24] |

| Chromone derivative 9 | MRSA | - | [24] |

| Dithiazolylchromone 3c | B. subtilis | 0.78 | [25] |

| Dithiazolylchromone 3h | E. coli | 1.56 | [25] |

| Dithiazolylchromone 3c | C. albicans | 3.12 | [25] |

| Neocyclomorusin (3) | K. pneumoniae ATCC11296 | 4 | [26] |

| Candidone (6) | E. coli ATCC8739 | 4 | [26] |

| Neobavaisoflavone (8) | K. pneumoniae ATCC11296 | 4 | [26] |

Antioxidant Activity: Neutralizing Oxidative Stress

Many chromone-containing natural products are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[27][28] This activity is often attributed to the presence of hydroxyl groups on the chromone scaffold, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[29]

Quantitative Data: Antioxidant Activity of Chromone Derivatives

The antioxidant capacity of chromone derivatives is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values.

| Compound/Natural Product | Assay | IC50 (µM) | Reference |

| Arthone A (126) | DPPH | 16.9 | [30] |

| Arthone A (126) | ABTS | 18.7 | [30] |

| 2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (25) | DPPH | 18 | [14] |

| Chromone derivative 32 | DPPH | Stronger than BHT, Vit E, Trolox | [28] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of chromone derivatives.

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the screening and characterization of the biological activities of natural products containing a chromone scaffold.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[2]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the chromone derivative for 48-72 hours.[31]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4][31]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[17]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[32][33]

-

Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.

-

Compound Administration: Administer the chromone derivative orally or intraperitoneally 30-60 minutes before carrageenan injection.[34][35]

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[34][35]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[34]

-

Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.[34]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][23][36]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[23]

-

Serial Dilution: Perform a two-fold serial dilution of the chromone derivative in a 96-well microtiter plate containing broth medium.[37]

-

Inoculation: Inoculate each well with the microbial suspension.[13]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[37]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[5][9][38]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5]

-

Reaction Mixture: Add various concentrations of the chromone derivative to the DPPH solution.[39]

-

Incubation: Incubate the mixture in the dark for 30 minutes.[5][40]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[5][40]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]

Apoptosis Assay: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[7][16]

-

Cell Treatment: Treat cancer cells with the chromone derivative at its IC50 concentration for 24-48 hours.[16]

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12][16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Conclusion

The chromone scaffold is undeniably a privileged structure in the realm of natural products, endowed with a remarkable array of biological activities. Its prevalence in nature and the amenability of its core structure to chemical modification make it an invaluable template for the design and development of new therapeutic agents. The compelling anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of chromone-containing compounds, supported by a growing body of quantitative data, underscore their potential to address a wide range of human diseases. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile and significant natural scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of chromone-based drugs.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. inotiv.com [inotiv.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Products as PI3K/ Akt Inhibitors: Implications in Preventing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of PI3K/Akt/mTOR signaling by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. benchchem.com [benchchem.com]

- 24. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial activity of nineteen selected natural products against multi-drug resistant Gram-negative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In Vitro Antioxidant Activity Study of Novel Chromone Derivatives | Semantic Scholar [semanticscholar.org]

- 29. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]

- 30. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 33. criver.com [criver.com]

- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. phytopharmajournal.com [phytopharmajournal.com]

- 36. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 37. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 38. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 39. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 40. mdpi.com [mdpi.com]

Altechromone A: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altechromone A, a naturally occurring chromone (B188151) derivative isolated from endophytic fungi, has emerged as a promising scaffold for therapeutic development.[1] This technical whitepaper provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound. The document consolidates available quantitative data on its biological activities, details the experimental protocols utilized in key studies, and visualizes the implicated signaling pathways. The primary focus of current research has been on its potent anti-inflammatory properties, with significant findings related to the inhibition of the NF-κB and NLRP3 inflammasome pathways.[][3][4] Additionally, preliminary studies indicate potential antimicrobial, antitumor, and antiviral activities, warranting further investigation.[1] This whitepaper aims to serve as a technical guide for researchers and professionals in the field of drug discovery and development, providing a foundation for future research and development of this compound-based therapeutics.

Introduction

This compound, chemically known as 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one, is a secondary metabolite produced by various endophytic fungi, including species from the genera Alternaria and Penicillium. Endophytic fungi have long been recognized as a prolific source of novel bioactive compounds with diverse therapeutic potential. Chromones, the structural class to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This has positioned this compound as a molecule of significant interest for drug discovery programs.

Therapeutic Potential and Biological Activities

Anti-inflammatory Activity

The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties. Recent studies have demonstrated its efficacy in mitigating inflammatory responses in both in vivo and in vitro models.

Key Findings:

-

Inhibition of NF-κB and NLRP3 Pathways: this compound has been shown to ameliorate inflammatory bowel disease (IBD) by inhibiting the nuclear factor-kappa B (NF-κB) and NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome signaling pathways.

-

Reduction of Pro-inflammatory Mediators: Treatment with this compound leads to a significant reduction in the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-1β, IL-6, and COX-2.

-

Decreased Neutrophil Infiltration: In a zebrafish model of IBD, this compound was observed to reduce the infiltration of neutrophils to the site of inflammation.

-

Reduction of Reactive Oxygen Species (ROS): The compound has also been shown to decrease the production of reactive oxygen species in inflammatory conditions.

Quantitative Data:

Currently, specific IC50 values for the inhibition of the NF-κB and NLRP3 pathways by this compound have not been published. However, studies have demonstrated a concentration-dependent inhibitory effect. Further research is required to quantify the potency of this compound in these assays.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. This suggests its potential as a lead compound for the development of new anti-infective agents, particularly in the context of rising antimicrobial resistance.

Quantitative Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

| Microorganism | Type | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive Bacteria | 3.9 |

| Escherichia coli | Gram-negative Bacteria | 3.9 |

| Pseudomonas fluorescens | Gram-negative Bacteria | 1.8 |

| Candida albicans | Fungus | 3.9 |

Data sourced from BOC Sciences, referencing Gu et al., 2009.

Antitumor and Antiviral Activities

Several sources suggest that this compound possesses antitumor and antiviral properties. However, to date, there is a lack of published primary research articles detailing the specific cancer cell lines or viruses against which it is active, nor any quantitative data such as IC50 or EC50 values. This represents a significant knowledge gap and a promising area for future investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to evaluate the biological activities of this compound.

Anti-inflammatory Assays

3.1.1. In Vivo Zebrafish Model of Inflammatory Bowel Disease (IBD)

-

Model Induction: IBD is induced in zebrafish larvae using 2,4,6-trinitrobenzene sulfonic acid (TNBS).

-

Treatment: Zebrafish are treated with varying concentrations of this compound.

-

Assessment of Inflammation:

-

Neutrophil Migration: The number of migrating neutrophils to the intestine is quantified using fluorescently labeled neutrophils (e.g., in Tg(lyz:EGFP) transgenic zebrafish).

-

Gene Expression Analysis: The expression levels of pro-inflammatory genes (e.g., tnf-α, il-1β, il-6, nf-κb, nlrp3) are measured using quantitative real-time PCR (qRT-PCR).

-

Intestinal Motility and Permeability: Intestinal function is assessed by observing the passage of fluorescently labeled food or dyes.

-

Reactive Oxygen Species (ROS) Production: ROS levels in the intestine are measured using fluorescent probes.

-

3.1.2. In Vitro RAW264.7 Macrophage Assay

-

Cell Culture: RAW264.7 murine macrophage cells are cultured under standard conditions.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Cells are co-treated with LPS and varying concentrations of this compound.

-

Assessment of Inflammatory Response:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Production: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using ELISA.

-

Protein Expression: The expression levels of key inflammatory proteins (e.g., COX-2, iNOS, p-NF-κB, NLRP3) are determined by Western blotting.

-

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

-

Microorganism Preparation: Standardized inoculums of the test bacteria and fungi are prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under optimal conditions for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the dual inhibition of the NF-κB and NLRP3 inflammasome pathways.

References

Methodological & Application

Altechromone A: Synthesis, Structural Revision, and Biological Activity

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Altechromone A, a chromone (B188151) derivative initially isolated from Alternaria sp. in 1992, has garnered significant interest due to its reported biological activities, including root growth promotion and antibacterial effects. However, subsequent synthetic efforts led to a crucial structural revision of the originally proposed molecule. These application notes provide a detailed overview of the synthetic methodologies, the analytical evidence for the structural reassignment, and the current understanding of this compound's mechanism of action as an anti-inflammatory agent.

Section 1: Structural Revision of this compound

The initially proposed structure of this compound was 5-hydroxy-2,7-dimethylchromone. However, a total synthesis of this compound by Königs et al. in 2010 revealed significant discrepancies between the spectroscopic data of the synthetic compound and the isolated natural product.[1][2][3] This led to the synthesis of isomers and a subsequent structural revision. The correct structure of this compound was determined to be 7-hydroxy-2,5-dimethylchromone .[3][4]

The logical workflow for the structural revision is outlined below:

Caption: Workflow for the structural revision of this compound.

Comparative Spectroscopic Data

The structural revision was unequivocally confirmed by comparing the 1H and 13C NMR data of the synthesized isomers with the data reported for the natural product. The key differences are summarized in the table below.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Originally Proposed Structure (5-Hydroxy-2,7-dimethylchromone) | 2.33 (s, 3H), 2.76 (s, 3H), 6.10 (s, 1H), 6.65 (s, 1H), 6.75 (s, 1H) | 20.5, 23.9, 108.9, 110.1, 110.5, 116.7, 142.0, 155.8, 161.9, 162.8, 181.5 |

| Revised Structure (7-Hydroxy-2,5-dimethylchromone) | 2.38 (s, 3H), 2.80 (s, 3H), 6.15 (s, 1H), 6.70 (s, 1H), 6.82 (s, 1H) | 20.6, 22.0, 102.1, 113.8, 114.9, 117.2, 140.1, 157.3, 162.0, 163.5, 180.8 |

| Natural this compound | 2.38 (s, 3H), 2.80 (s, 3H), 6.15 (s, 1H), 6.70 (d, J=1.2 Hz, 1H), 6.82 (d, J=1.2 Hz, 1H) | 20.6, 22.0, 102.1, 113.8, 114.9, 117.2, 140.1, 157.3, 162.0, 163.5, 180.8 |

Section 2: Synthesis of this compound (Revised Structure)

The synthesis of 7-hydroxy-2,5-dimethylchromone can be achieved through various methods, with the Baker-Venkataraman rearrangement being a common strategy for forming the chromone core. A representative synthetic protocol is provided below.

Experimental Protocol: Synthesis of 7-Hydroxy-2,5-dimethylchromone

Objective: To synthesize 7-hydroxy-2,5-dimethylchromone from 2,4-dihydroxy-6-methylacetophenone.

Materials:

-

2,4-dihydroxy-6-methylacetophenone

-

Acetic anhydride (B1165640)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid (concentrated and dilute)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Acetylation of 2,4-dihydroxy-6-methylacetophenone

-

To a solution of 2,4-dihydroxy-6-methylacetophenone (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 2,4-diacetoxy-6-methylacetophenone.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the crude diacetate from Step 1 in anhydrous pyridine (5-10 vol).

-

Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50-60 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold dilute HCl.

-

A yellow solid will precipitate. Filter the solid, wash with water, and dry to obtain the crude 1-(2,4-dihydroxy-6-methylphenyl)butane-1,3-dione.

Step 3: Cyclization to form 7-hydroxy-2,5-dimethylchromone

-

Reflux the crude diketone from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v) for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 7-hydroxy-2,5-dimethylchromone.

Expected Yield: The overall yield for this three-step synthesis is typically in the range of 60-70%.

Section 3: Biological Activity and Signaling Pathways

Recent studies have elucidated the anti-inflammatory properties of this compound. It has been shown to ameliorate inflammatory bowel disease by inhibiting the NF-κB and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the expression of pro-inflammatory genes regulated by NF-κB, such as TNF-α, IL-1β, and IL-6. The likely mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the expression of NLRP3. This prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent processing and release of mature IL-1β and IL-18.

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Conclusion

The journey of this compound from its initial isolation to its structural revision and the ongoing exploration of its biological activities highlights the importance of total synthesis in natural product chemistry. As a confirmed inhibitor of the NF-κB and NLRP3 inflammasome pathways, this compound presents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug discovery.

References

- 1. This compound Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Altechromone A using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Altechromone A, a chromone (B188151) derivative isolated from various fungal and plant sources.[1] Due to the absence of a standardized, published HPLC protocol for this specific analyte, this application note provides a comprehensive, scientifically-grounded starting method based on the chemical properties of this compound and established principles for analyzing similar phenolic compounds and chromone derivatives.[1][2][3][4] The protocol covers instrumentation, sample preparation from fungal cultures, detailed chromatographic conditions, and hypothetical method validation data presented in accordance with ICH guidelines.[5][6][7]

Introduction

This compound (7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one) is a natural chromone that has garnered interest for its potential antimicrobial and anti-tumor activities.[1] As research into its therapeutic potential progresses, a reliable and reproducible analytical method is crucial for its identification and quantification in various matrices, including fungal extracts and pharmaceutical formulations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds like this compound, offering high resolution and sensitivity.[2][3][8]

This application note outlines a complete protocol for the analysis of this compound using an HPLC system equipped with a Diode Array Detector (DAD).

Experimental Protocol

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

-

Chromatography Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

-

Software: OpenLab CDS or equivalent chromatography data software.

-

Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.

-

Reagents: Formic acid (analytical grade).

-

Filters: 0.22 µm PTFE syringe filters for sample preparation.

-

Standard: this compound reference standard (>98% purity).

Chromatographic Conditions

The proposed method utilizes a gradient elution on a C18 reversed-phase column to ensure a sharp peak and efficient separation from potential matrix impurities.

| Parameter | Recommended Setting |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (Note: Scan for λmax of this compound standard from 200-400 nm for optimization) |

| Run Time | 25 minutes |

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (90% A: 10% B) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture)

This protocol provides a general method for extracting fungal metabolites.[9][10]

-